
1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a chemical compound that has been widely used in scientific research applications. This compound, also known as SU 6668, is a potent inhibitor of several tyrosine kinases and has been studied extensively for its potential use in cancer therapy. In
科学的研究の応用
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and chemical reactions of related compounds. Studies on the synthesis of heterocyclic compounds containing sulfonyl and urea groups under specific conditions, such as ultrasonic irradiation, provide insights into improving reaction efficiencies and yields (Jing Xiao-hui, 2006). Similarly, research on the reaction of dimethyl sulfoxide with sym-dichloro-bis(2,4,6-trichlorophenyl) urea highlights the potential for generating various products through homolytic mechanisms, which could be relevant for designing new chemical entities (C. Owens et al., 1976).
Environmental Degradation and Photostability
Another significant area of application is in the environmental degradation and photostability of sulfonylurea herbicides. For instance, studies on the degradation of chlorimuron-ethyl by Aspergillus niger highlight the microbial transformation of sulfonylurea herbicides and their potential environmental impact (Seema B. Sharma et al., 2012). The photostability of similar compounds, such as chlorimuron-ethyl, under different conditions, reveals pathways for their degradation in the environment, which is crucial for assessing their environmental persistence and impact (P. Choudhury, P. Dureja, 1997).
Biological Activity and Potential Applications
The synthesis and evaluation of new heterocyclic compounds containing a sulfonamido moiety for antibacterial activity indicate the potential of these compounds in medicinal chemistry and drug development (M. E. Azab et al., 2013). This research underscores the importance of structural modification and functionalization in discovering new biologically active compounds.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZABVLXYECBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)
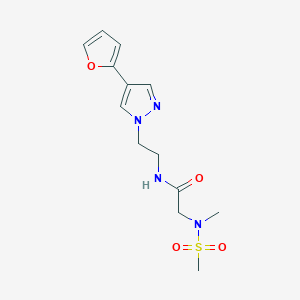

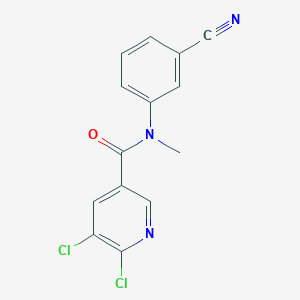
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)
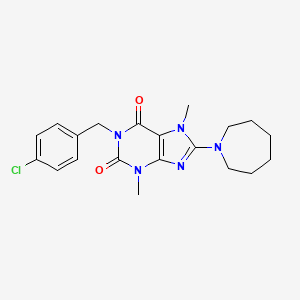
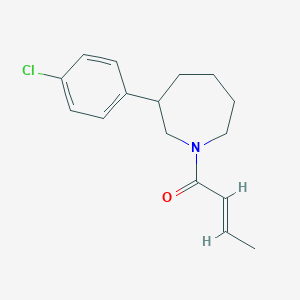
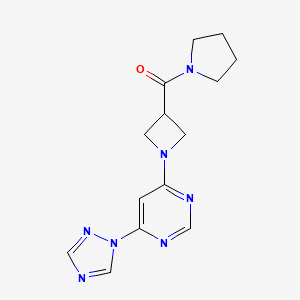
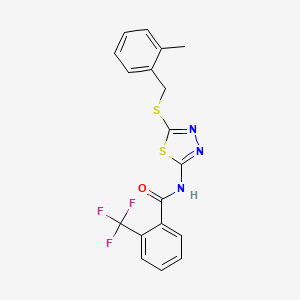

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)

